N-Nitroso-N-(3-chlorobenzyl)methylamine

Description

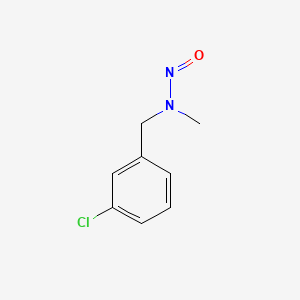

N-Nitroso-N-(3-chlorobenzyl)methylamine is a nitrosamine compound characterized by a nitroso group (-N=O) attached to a tertiary amine structure, with a methyl group and a 3-chlorobenzyl substituent. Nitrosamines are well-documented carcinogens, with their biological activity stemming from metabolic activation to alkylating agents that form DNA adducts, initiating mutagenesis and carcinogenesis . The 3-chlorobenzyl substituent may influence its stability, metabolic pathways, and carcinogenic potency compared to simpler nitrosamines like dimethylnitrosamine (DMN) .

Properties

CAS No. |

98736-46-0 |

|---|---|

Molecular Formula |

C8H9ClN2O |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-methylnitrous amide |

InChI |

InChI=1S/C8H9ClN2O/c1-11(10-12)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |

InChI Key |

YALMLCXXHQHFJI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Cl)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-N-(3-chlorobenzyl)methylamine can be synthesized through the nitrosation of secondary amines. One efficient method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale nitrosation of secondary amines using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(3-chlorobenzyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted nitrosamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

N-Nitroso Compounds as Intermediates

N-Nitroso compounds, including N-Nitroso-N-(3-chlorobenzyl)methylamine, serve as valuable intermediates in organic synthesis. They are utilized in the preparation of various biologically active molecules. For instance, they can be involved in the synthesis of α-disubstituted hydrazines and mesoionic heterocyclic compounds, which are important in medicinal chemistry .

Table 1: Synthesis Applications of N-Nitroso Compounds

Pharmacological Research

Antitumor Activity

Research has indicated that derivatives of nitrosamines can exhibit antitumor properties. For example, compounds like carmustine and lomustine, which are derived from nitrosourea, are widely used as alkylating agents in chemotherapy . The potential for this compound to act similarly warrants investigation.

Case Study: Nitrosamines in Cancer Research

A study explored the mutagenic effects of nitrosamines on human cells, showing that they can induce mutations linked to cancer development. This highlights the dual nature of these compounds as both potential therapeutic agents and carcinogens .

Toxicological Studies

Carcinogenic Potential

N-Nitroso compounds have been extensively studied for their carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified several nitrosamines as possible human carcinogens due to their ability to form DNA adducts and induce mutations . This underscores the importance of understanding the mechanisms by which this compound may influence cellular processes.

Table 2: Carcinogenicity Studies on Nitrosamines

| Study Focus | Findings | Reference |

|---|---|---|

| DNA adduct formation | Induction of mutations | |

| Mechanisms of action | Inhibition of DNA repair processes | |

| Tumorigenicity in animal models | Evidence of tumor formation |

Environmental Impact and Analysis

Detection and Analysis Methods

N-Nitroso compounds are also significant in environmental chemistry due to their presence as pollutants. Analytical methods for detecting nitrosamines in various matrices (water, soil) have been developed, emphasizing their relevance in environmental monitoring .

Table 3: Analytical Methods for Nitrosamines

Mechanism of Action

The mechanism of action of N-Nitroso-N-(3-chlorobenzyl)methylamine involves its metabolic activation by cytochrome P450 enzymes. The resulting electrophiles can react with DNA to form covalent addition products (DNA adducts), which play a central role in carcinogenesis if not repaired . The compound’s molecular targets include DNA and various cellular proteins involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Compounds

Structural and Chemical Properties

N-Nitroso-N-(3-chlorobenzyl)methylamine vs. N-Nitroso-N-(hydroxymethyl)methylamine :

The presence of a 3-chlorobenzyl group in the former introduces steric bulk and electron-withdrawing effects, likely reducing its reactivity compared to the hydroxymethyl analog. Hydroxymethyl nitrosamines are highly unstable at neutral or alkaline pH, decomposing rapidly to generate methylating agents . In contrast, the chloroaromatic substituent may stabilize the compound, delaying decomposition and altering alkylation patterns.- Comparison with N-Nitroso-N-(p-methoxybenzyl)methylamine: The methoxy group in the para position (electron-donating) contrasts with the electron-withdrawing chlorine in the meta position. This difference could affect metabolic activation rates and DNA adduct formation.

Metabolic Activation and Carcinogenicity

Metabolic Pathways :

Like other nitrosamines, this compound is expected to undergo cytochrome P450-mediated α-hydroxylation, forming reactive electrophiles (e.g., diazonium ions) that alkylate DNA . The 3-chlorobenzyl group may direct metabolic oxidation to specific positions, influencing the type and distribution of DNA adducts.- Mutagenicity and Carcinogenic Potency: Studies on N-Nitroso-N-(hydroxymethyl)alkylamines reveal that methyl derivatives exhibit the highest alkylating activity and mutagenicity in Salmonella typhimurium assays . The 3-chlorobenzyl analog may show reduced mutagenicity compared to methyl or ethyl derivatives due to slower decomposition kinetics. However, chronic exposure could still pose significant cancer risks, as seen with structurally complex nitrosamines in tobacco products .

Environmental and Dietary Occurrence

- Volatility and Detection: Unlike volatile nitrosamines (e.g., DMN, detected in air samples at 0.02–0.96 ppb ), this compound is likely non-volatile due to its bulky aromatic substituent. This property may limit environmental dispersion but increase persistence in contaminated matrices.

- Dietary Exposure: Preformed nitrosamines in foods (e.g., cured meats, beer) are dominated by volatile compounds like DMN and N-nitrosopyrrolidine .

Data Tables: Comparative Analysis

Table 1. Key Properties of Selected N-Nitroso Compounds

Table 2. Metabolic and Carcinogenic Profiles

Biological Activity

N-Nitroso-N-(3-chlorobenzyl)methylamine (NCBM) is a member of the nitrosamine family, which are known for their carcinogenic properties. This article explores the biological activity of NCBM, focusing on its mechanisms of action, potential health effects, and relevant research findings.

Chemical Structure and Properties

NCBM has the following chemical structure:

- Chemical Formula : C₉H₈ClN₂O

- Molecular Weight : 186.62 g/mol

The nitroso group in NCBM is critical for its biological activity, as it can form adducts with nucleophilic sites in DNA and proteins, leading to mutagenic and carcinogenic effects.

The biological activity of NCBM primarily involves:

- Alkylation of DNA : The nitroso group can react with DNA bases, causing mutations that may lead to cancer. This process is similar to that observed in other nitrosamines, where the formation of DNA adducts is a key step in carcinogenesis .

- Metabolic Activation : NCBM undergoes metabolic activation via cytochrome P450 enzymes, particularly P450 2E1. This activation is essential for its carcinogenic potential, as it converts the compound into more reactive species that can interact with cellular macromolecules .

Carcinogenicity

NCBM has been classified among potent carcinogens. Research indicates that exposure to nitrosamines, including NCBM, is associated with various types of cancer, particularly liver and gastric cancers. The International Agency for Research on Cancer (IARC) has highlighted the relevance of nitrosamines in human cancer risk assessments .

Case Studies

- Liver Carcinogenesis : In animal studies, exposure to NCBM resulted in significant liver tumors. The mechanism involved the formation of DNA adducts leading to mutations in critical oncogenes and tumor suppressor genes .

- Gastric Cancer : Epidemiological studies have shown a correlation between dietary intake of nitrosamines and increased risk of gastric cancer. NCBM's ability to form adducts with gastric mucosal DNA suggests a direct link .

Research Findings

Recent studies have focused on the following aspects of NCBM:

- Metabolic Pathways : Research indicates that NCBM is metabolized by cytochrome P450 enzymes, which facilitate its conversion into reactive intermediates capable of causing cellular damage .

- Chemoprevention : Investigations into chemopreventive agents have shown promise in inhibiting the formation of nitrosamines and their subsequent carcinogenic effects. Ascorbic acid and other nitrite scavengers have been identified as effective in reducing nitrosamine formation in vivo .

Data Summary

Q & A

Q. What are the optimal synthetic conditions for preparing N-Nitroso-N-(3-chlorobenzyl)methylamine?

Methodological Answer: The compound can be synthesized via nitrosation of the parent secondary amine (N-(3-chlorobenzyl)methylamine) using nitrite ions under neutral to basic conditions (pH 6.4–11.0). Catalysts like formaldehyde or chloral enhance reaction efficiency by stabilizing intermediates. Key steps:

- Dissolve the amine in a buffered solution (e.g., phosphate buffer, pH 7–8).

- Add sodium nitrite (NaNO₂) and catalytic formaldehyde (5–10 mol%).

- Stir at 25–40°C for 6–12 hours.

- Purify via liquid-liquid extraction (dichloromethane/water) and characterize using LC-MS and NMR .

Table 1: Synthesis Parameters

| Catalyst | pH Range | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Formaldehyde | 6.4–11.0 | 6–12 | 60–75 |

| Chloral | 7.0–10.5 | 8–14 | 55–70 |

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer: Use hyphenated techniques to overcome matrix interference:

- LC-MS/MS (ESI+): Optimize with a C18 column (2.1 × 100 mm, 1.7 µm), mobile phase (0.1% formic acid in water/acetonitrile), and MRM transitions (e.g., m/z 213 → 152).

- GC-NPD (Nitrogen-Phosphorus Detector): Derivatize with trifluoroacetic anhydride (TFAA) to improve volatility.

- Reference Standards: Use isotopically labeled analogs (e.g., N-Nitroso-N-(3-chlorobenzyl-d₄)methylamine) for internal standardization .

Table 2: Analytical Performance Metrics

| Technique | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

|---|---|---|---|

| LC-MS/MS | 0.05 | 0.2 | 92–105 |

| GC-NPD | 0.5 | 1.5 | 85–93 |

Advanced Research Questions

Q. How can contradictory data on nitrosation mechanisms be resolved in the context of this compound formation?

Methodological Answer: Discrepancies arise from competing pathways (e.g., radical vs. ionic mechanisms). To resolve:

- Isotopic Labeling: Use ¹⁵N-labeled nitrite to track nitrogen incorporation via NMR.

- Kinetic Studies: Compare rate constants under varying pH and catalyst conditions.

- Computational Modeling: Apply DFT to evaluate transition states (e.g., nitrosonium ion vs. HNO₂-mediated pathways). Evidence suggests formaldehyde catalyzes N-nitrosation via a radical scavenging mechanism, while chloral stabilizes ionic intermediates .

Q. What experimental strategies assess the compound’s stability and decomposition pathways under physiological conditions?

Methodological Answer:

- pH-Dependent Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC-PDA.

- Photolytic Studies: Expose to UV light (254 nm) and quantify byproducts (e.g., 3-chlorobenzyl alcohol) using GC-MS.

- Thermal Analysis: Perform TGA/DSC to identify decomposition thresholds (>120°C). Decomposition typically releases nitric oxide (NO) and forms secondary amines, which may re-nitrosate in vivo .

Q. How can researchers evaluate the compound’s formation potential from precursor amines in biological systems?

Methodological Answer:

- In Vitro Nitrosation Assays: Incubate N-(3-chlorobenzyl)methylamine with nitrite (0.1–10 mM) in gastric fluid (pH 3.0) at 37°C for 2–24 hours.

- Inhibition Studies: Add ascorbic acid (500 µM) or α-tocopherol to assess antioxidant-mediated suppression.

- Metabolic Profiling: Use hepatocyte models to detect CYP450-mediated activation. Formation rates correlate with amine basicity and steric hindrance .

Risk Assessment and Mitigation

Q. What methodologies are recommended for quantifying this compound as a genotoxic impurity in pharmaceuticals?

Methodological Answer: Follow ICH M7 guidelines:

- Threshold-Based Approach: Calculate acceptable intake (AI) using TD₅₀ values (e.g., AI = 1.5 µg/day for a 50 kg patient).

- SPE-LC-MS/MS: Solid-phase extraction (HLB cartridges) for preconcentration. Validate with LOQ ≤ 30% of AI.

- Stability-Indicating Methods: Stress testing (acid/oxidative conditions) to confirm specificity .

Q. How can conformational analysis predict the carcinogenic potential of this compound?

Methodological Answer:

- NMR NOE Studies: Measure spatial proximity between the nitroso group and aromatic ring to assess steric effects.

- Molecular Dynamics: Simulate interactions with DNA adducts (e.g., O⁶-methylguanine formation).

- Comparative Carcinogenicity: Cross-reference with structurally similar nitrosamines (e.g., NDMA, NDEA) in rodent models. High rotational barriers (ΔG‡ > 20 kcal/mol) indicate persistent DNA alkylation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.